molecular formula C9H13BrN3O7P B12932340 5-Bromo-2'-deoxy-cytidine-5'-monophosphate CAS No. 6674-56-2

5-Bromo-2'-deoxy-cytidine-5'-monophosphate

Cat. No.: B12932340
CAS No.: 6674-56-2
M. Wt: 386.09 g/mol
InChI Key: PLDRCXOBLRYJSZ-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2’-deoxy-cytidine-5’-monophosphate is a synthetic nucleoside analogue with a chemical structure similar to cytidine. It is commonly used in scientific research as a DNA photosensitizer, modifying double-stranded DNA and determining DNA damage through photon irradiation . This compound is particularly significant in the study of DNA repair mechanisms and the effects of DNA damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate involves the bromination of 2’-deoxycytidine followed by phosphorylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane. The phosphorylation step involves the reaction of the brominated nucleoside with a phosphorylating agent like phosphorus oxychloride (POCl3) or a phosphoramidite reagent under controlled conditions .

Industrial Production Methods

Industrial production of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2’-deoxy-cytidine-5’-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various phosphorylated derivatives and substituted nucleosides, which are useful in further biochemical studies and applications.

Scientific Research Applications

5-Bromo-2’-deoxy-cytidine-5’-monophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate involves its incorporation into DNA, where it acts as a photosensitizer. Upon exposure to light, the compound generates reactive oxygen species (ROS) that cause DNA strand breaks and cross-links. This leads to the activation of DNA repair pathways and can result in cell death if the damage is extensive . The molecular targets include DNA itself and various proteins involved in the DNA repair process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2’-deoxy-cytidine-5’-monophosphate is unique due to its specific incorporation into DNA and its ability to act as a photosensitizer, making it particularly useful in studies of DNA damage and repair. Its bromine atom allows for specific interactions and modifications that are not possible with other nucleoside analogues.

Biological Activity

5-Bromo-2'-deoxy-cytidine-5'-monophosphate (BrdCMP) is a nucleoside analogue with significant implications in molecular biology and pharmacology, particularly in cancer treatment. This compound exhibits a range of biological activities that are critical for its role as a therapeutic agent. This article delves into the biological activity of BrdCMP, highlighting its mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

BrdCMP is a modified form of deoxycytidine, where a bromine atom is substituted at the 5-position of the pyrimidine ring. This modification alters its interaction with enzymes and DNA, influencing its biological activity.

BrdCMP functions primarily through the following mechanisms:

  • Incorporation into DNA : BrdCMP can be incorporated into DNA during replication, leading to mutagenesis and cell cycle arrest. The presence of bromine affects the stability of the DNA helix and can induce strand breaks.
  • Inhibition of DNA Synthesis : As a nucleoside analogue, BrdCMP can inhibit DNA polymerases, thereby disrupting normal DNA synthesis. This property is particularly useful in cancer therapies where rapid cell division is targeted.
  • Induction of Apoptosis : The incorporation of BrdCMP into DNA can trigger apoptotic pathways in cancer cells, making it an effective agent in chemotherapy.

Metabolic Pathways

The metabolism of BrdCMP involves several key enzymes:

  • Deoxycytidine Kinase (dCK) : This enzyme phosphorylates BrdCMP to its active triphosphate form (BrdCTP), which is essential for its incorporation into DNA.
  • Deaminases : Enzymes such as cytidine deaminase (CDD) can inactivate BrdCMP through deamination, which reduces its therapeutic efficacy.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of BrdCMP:

  • Study on Cancer Cell Lines : A recent study analyzed the effects of BrdCMP on various cancer cell lines, including HeLa and A549. The results indicated that BrdCMP significantly inhibited cell proliferation by inducing S-phase arrest and apoptosis .
  • Metabolic Pathway Analysis : Research employing metabolic profiling techniques revealed that BrdCMP metabolism is influenced by cellular conditions such as hypoxia and nutrient availability. These factors affect the activity of dCK and CDD, thereby impacting the efficacy of BrdCMP in different cellular environments .
  • Clinical Implications : In clinical settings, BrdCMP has been evaluated for its potential in treating hematological malignancies. Patients receiving treatment with nucleoside analogues like BrdCMP exhibited varying responses based on their metabolic profiles, highlighting the importance of personalized medicine .

Data Tables

The following table summarizes key findings from various studies on the biological activity of BrdCMP:

StudyCell LineConcentrationEffect ObservedMechanism
HeLa10 µMCell cycle arrestDNA incorporation
A5495 µMInduction of apoptosisInhibition of polymerase
AML CellsVariableResponse variabilityMetabolic profiling

Properties

CAS No.

6674-56-2

Molecular Formula

C9H13BrN3O7P

Molecular Weight

386.09 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13BrN3O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3H2,(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

PLDRCXOBLRYJSZ-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.